

Application Notes and Protocols for Me-Tet-PEG2-COOH Conjugation

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Compound of Interest		
Compound Name:	Me-Tet-PEG2-COOH	
Cat. No.:	B12380271	Get Quote

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Introduction

Me-Tet-PEG2-COOH is a heterobifunctional linker designed for the versatile and efficient conjugation of biomolecules. It incorporates three key chemical motifs: a methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) for covalent bond formation with amine-containing molecules. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and in advanced imaging applications like pre-targeted PET imaging.

The conjugation process is a two-stage procedure. Initially, the carboxylic acid is activated, commonly using EDC and sulfo-NHS, to form a stable amide bond with primary amines (e.g., lysine residues on a protein). Subsequently, the tetrazine moiety can undergo an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule.[1][2] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a catalyst, offering high yields and a stable conjugate.[3] The hydrophilic PEG2 spacer enhances the solubility of the molecule and its conjugates in aqueous buffers and reduces potential steric hindrance between the conjugated molecules.

Quantitative Data Summary



The efficiency and outcome of the conjugation process can be characterized by several key parameters. The following tables summarize important quantitative data for the two-step conjugation strategy involving **Me-Tet-PEG2-COOH**.

Table 1: Reaction Kinetics and Efficiency

Parameter	Value	Conditions	Source(s)
Carbodiimide Reaction			
Activation Time (EDC/sulfo-NHS)	15 - 30 minutes	Room Temperature, pH 4.5-6.0	[4][5]
Amine Coupling Time	2 - 4 hours or overnight	Room Temperature or 4°C, pH 7.2-8.5	
iEDDA Click Reaction			
Second-Order Rate Constant (k)	Up to 3.3 x 10 ⁶ M ⁻¹ s ⁻¹	Aqueous Media	_
Reaction Time	60 - 120 minutes	Room Temperature	

Table 2: Conjugate Characterization

Parameter	Typical Value	Method of Determination	Source(s)
Degree of Labeling (DOL)	2 - 5 TCO moieties per antibody	Mass Spectrometry (LC-MS)	_
Conjugate Stability in Serum	>95% stable after 7 days	Incubation in serum followed by analysis	
Conjugation Efficiency (IEDDA)	85% modification	MALDI-TOF Mass Spectrometry	

Experimental Protocols & Methodologies



This section provides a detailed, step-by-step protocol for the conjugation of **Me-Tet-PEG2-COOH** to an amine-containing protein (e.g., an antibody) and its subsequent reaction with a TCO-modified molecule.

Part 1: Activation of Me-Tet-PEG2-COOH and Conjugation to a Protein

This protocol describes the two-step carbodiimide coupling of the carboxylic acid group on the linker to primary amines on a protein.

Materials:

- Protein to be conjugated (e.g., antibody) in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, pH 4.5-6.0).
- Me-Tet-PEG2-COOH
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Protein Preparation:
 - Prepare the protein solution at a concentration of 1-5 mg/mL in Activation Buffer. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange into the Activation Buffer is required prior to starting.
- Activation of Me-Tet-PEG2-COOH:



- Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
- Add a 10-20 fold molar excess of Me-Tet-PEG2-COOH to the protein solution.
- Add a 40-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein-linker mixture.
- Incubate for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to Protein:
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
 - Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the molecular weight of the protein.
 - The resulting tetrazine-modified protein is now ready for the next step. It can be stored at 4°C for short-term use or at -80°C for long-term storage.

Part 2: Bioorthogonal Ligation to a TCO-Modified Molecule

This protocol describes the inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine-modified protein and a TCO-containing molecule.

Materials:

- Tetrazine-modified protein in PBS, pH 7.4
- TCO-modified molecule (e.g., a fluorescent dye, a drug molecule)



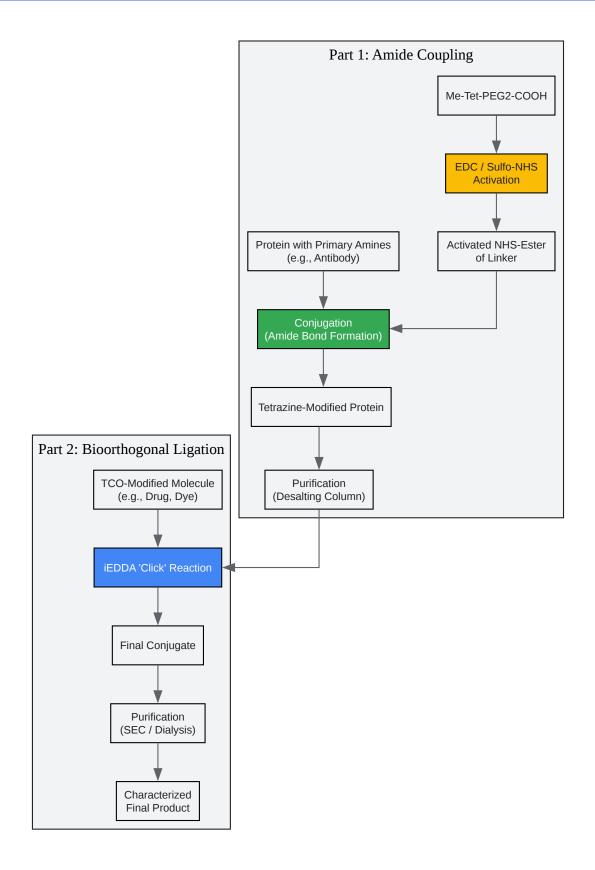
Reaction Buffer: PBS, pH 7.4

Procedure:

- Prepare for Reaction:
 - Ensure the tetrazine-modified protein is in the Reaction Buffer at a known concentration.
- iEDDA Ligation:
 - Add the TCO-modified molecule to the protein solution. A slight molar excess (1.5 to 5 equivalents relative to the tetrazine) is recommended to ensure complete ligation.
 - Incubate for 60-120 minutes at room temperature with gentle mixing. The reaction is typically very fast.
- Purification:
 - If necessary, remove the excess TCO-reagent using a desalting column or size-exclusion chromatography (SEC), depending on the molecular weight of the final conjugate and the excess reagent.
- Characterization:
 - The final conjugate can be characterized using methods such as UV-Vis spectroscopy (to determine the degree of labeling if the TCO-molecule is a dye), mass spectrometry (to confirm the mass shift), and functional assays to ensure the biological activity of the protein is retained.

Visualizations Experimental Workflow



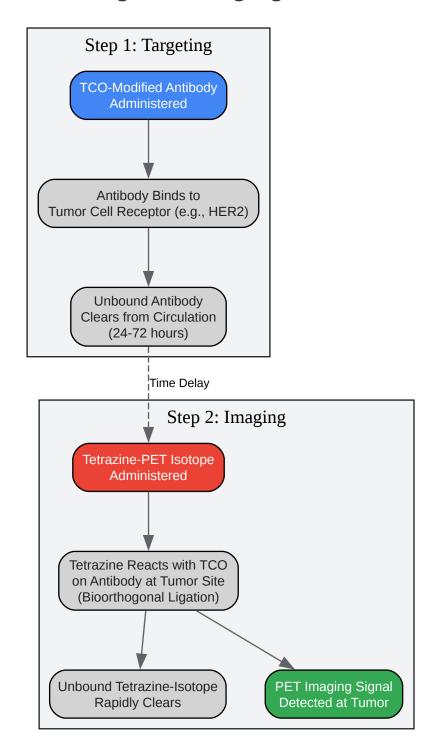


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Two-step conjugation workflow for **Me-Tet-PEG2-COOH**.



Application: Pre-targeted Imaging Workflow

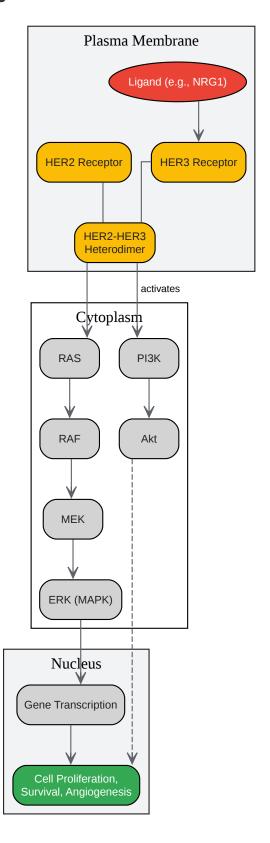


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Workflow for pre-targeted PET imaging.



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